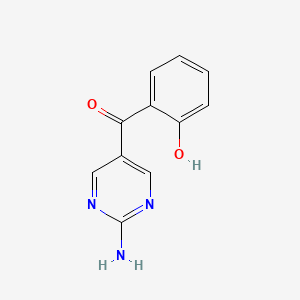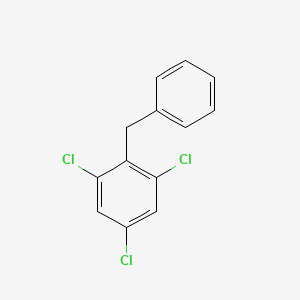![molecular formula C22H31NO2 B14484483 2,6-Di-tert-butyl-4-{[2-(pyridin-2-yl)ethoxy]methyl}phenol CAS No. 65362-79-0](/img/structure/B14484483.png)
2,6-Di-tert-butyl-4-{[2-(pyridin-2-yl)ethoxy]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Di-tert-butyl-4-{[2-(pyridin-2-yl)ethoxy]methyl}phenol is a sterically hindered phenol derivative. This compound is known for its antioxidant properties and is widely used in various industrial applications, including polymers and lubricants. Its unique structure, which includes bulky tert-butyl groups and a pyridine moiety, contributes to its stability and reactivity.
Preparation Methods
The synthesis of 2,6-Di-tert-butyl-4-{[2-(pyridin-2-yl)ethoxy]methyl}phenol typically involves a condensation reaction between 3,5-di-tert-butyl-4-hydroxybenzaldehyde and 2-hydrazinylpyridine. The reaction is carried out in methanol with a catalytic amount of glacial acetic acid, followed by refluxing for several hours . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,6-Di-tert-butyl-4-{[2-(pyridin-2-yl)ethoxy]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid.
Scientific Research Applications
2,6-Di-tert-butyl-4-{[2-(pyridin-2-yl)ethoxy]methyl}phenol has several scientific research applications:
Chemistry: It is used as a stabilizer and antioxidant in polymer chemistry to prevent oxidative degradation.
Biology: The compound’s antioxidant properties make it useful in studying oxidative stress and its effects on biological systems.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to scavenge free radicals and protect cells from oxidative damage.
Industry: It is used in lubricants and fuels to enhance stability and performance by preventing oxidation.
Mechanism of Action
The mechanism of action of 2,6-Di-tert-butyl-4-{[2-(pyridin-2-yl)ethoxy]methyl}phenol primarily involves its antioxidant activity. The phenolic group can donate a hydrogen atom to free radicals, neutralizing them and preventing oxidative damage. The bulky tert-butyl groups provide steric hindrance, protecting the phenolic group from rapid degradation and enhancing its stability. The pyridine moiety may also interact with various molecular targets, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
2,6-Di-tert-butyl-4-{[2-(pyridin-2-yl)ethoxy]methyl}phenol can be compared with other similar compounds, such as:
2,6-Di-tert-butylphenol: Another antioxidant used in polymers and fuels.
2,6-Di-tert-butyl-4-methylpyridine: Known for its use as a non-nucleophilic base in organic synthesis.
2,4,6-Tri-tert-butylphenol: Used as a stabilizer and antioxidant in various applications. The uniqueness of this compound lies in its combination of a phenolic group with a pyridine moiety, providing enhanced stability and reactivity compared to other similar compounds.
Properties
CAS No. |
65362-79-0 |
|---|---|
Molecular Formula |
C22H31NO2 |
Molecular Weight |
341.5 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-(2-pyridin-2-ylethoxymethyl)phenol |
InChI |
InChI=1S/C22H31NO2/c1-21(2,3)18-13-16(14-19(20(18)24)22(4,5)6)15-25-12-10-17-9-7-8-11-23-17/h7-9,11,13-14,24H,10,12,15H2,1-6H3 |
InChI Key |
CKZUDUQDZMJIKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)COCCC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Methoxyphenyl)methyl]-1-methylpyrrolidine](/img/structure/B14484400.png)
![2-Methoxy-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14484418.png)
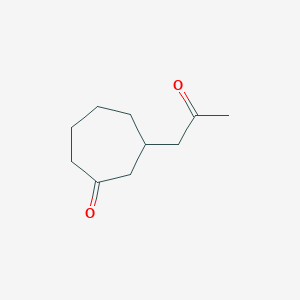
![{[(2-Methylidenecyclopropyl)methoxy]methyl}benzene](/img/structure/B14484428.png)
![9-Hydroxy-4-(prop-2-en-1-yl)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14484435.png)
![3-[(3-Carboxyacryloyl)amino]-4-methoxybenzoic acid](/img/structure/B14484439.png)
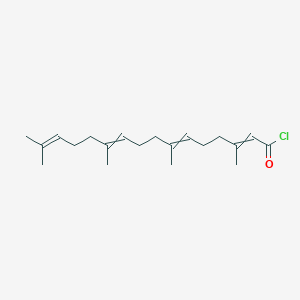
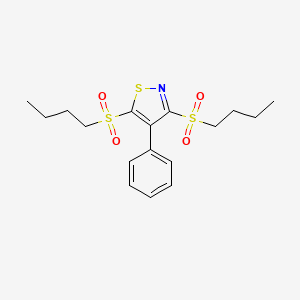
![2-Phenyl-2-[(prop-2-yn-1-yl)oxy]-1,3-dioxolane](/img/structure/B14484459.png)
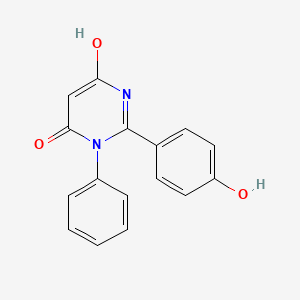
![1-(3,3-Dimethyl-1,5-dioxaspiro[5.5]undec-8-en-9-yl)pyrrolidine](/img/structure/B14484467.png)
